2-HPB can be used as a building block for a molecule called Hydroxypropyl-β-cyclodextrin (HPβCD) []. HPβCD is a cyclic oligosaccharide used in pharmaceutical research to improve the solubility and bioavailability of other drugs [, ]. Studies have explored how HPβCD forms inclusion complexes, where the hydrophobic part of another molecule gets trapped within the cavity of HPβCD, altering its properties [, ].
2-HPB may be used as a chemical intermediate in the synthesis of other compounds. Scientific literature mentions its use in creating certain types of polyesters [].
Due to its availability, 2-HPB may be used as a reference standard in some scientific experiments. A reference standard is a known substance used for comparison with an unknown substance being analyzed [].
2-Hydroxypropyl benzoate is an organic compound classified as an ester, specifically a benzoate ester. Its chemical formula is C₁₀H₁₂O₃, and it consists of a benzoate group attached to a 2-hydroxypropyl moiety. This compound is known for its potential applications in various fields, including cosmetics and pharmaceuticals, due to its unique properties.
These reactions are fundamental in understanding its chemical behavior and potential transformations in various applications.
Research indicates that 2-hydroxypropyl benzoate exhibits antimicrobial properties, making it useful as a preservative in cosmetic formulations. Its structure allows it to interact with biological membranes, potentially affecting microbial growth. Additionally, some studies suggest that it may possess anti-inflammatory properties, although further research is needed to substantiate these claims.
The synthesis of 2-hydroxypropyl benzoate can be achieved through several methods:
2-Hydroxypropyl benzoate finds application in various industries:
Interaction studies involving 2-hydroxypropyl benzoate primarily focus on its compatibility with other substances in formulations. For example:
These interactions are crucial for developing effective formulations in cosmetics and pharmaceuticals.
Here are some compounds similar to 2-hydroxypropyl benzoate, along with a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Propyl Benzoate | C₁₀H₁₂O₂ | Commonly used as a flavoring agent; simpler structure |
Methyl Benzoate | C₈H₈O₂ | Used primarily as a solvent; less hydrophilic |
Ethyl Benzoate | C₉H₁₀O₂ | Similar applications but different volatility |
Benzyl Benzoate | C₁₁H₁₂O₂ | Used as a fragrance; more aromatic |
Uniqueness of 2-Hydroxypropyl Benzoate:
2-Hydroxypropyl benzoate is systematically named [(2R)-2-hydroxypropyl] benzoate in IUPAC nomenclature, reflecting its stereochemistry. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. The compound exists as enantiomers due to the chiral center at the second carbon of the propyl chain, designated as (R)- and (S)-configurations.
Property | Value | Source |
---|---|---|
CAS Number (R-form) | 103548-13-6 | |
CAS Number (racemic) | 37086-84-3 | |
Synonyms | Propylene glycol monobenzoate | |
SMILES | CC@HO |
The compound’s structure comprises a benzoate group esterified to a 2-hydroxypropyl chain, enabling hydrogen bonding via its hydroxyl group.
2-Hydroxypropyl benzoate was first synthesized in the late 20th century during efforts to develop ester-based preservatives with improved solubility. Early synthetic routes involved acid-catalyzed esterification of benzoic acid with (R)- or (S)-2-hydroxypropanol. Patent filings in the 1990s highlighted its utility in stabilizing pharmaceutical formulations, marking its industrial adoption.
A pivotal study in 2009 (source 11) explored its enzymatic stability, revealing its susceptibility to hydrolysis by esterases, which informed its use in prodrug designs. This work underscored the compound’s role in optimizing drug delivery systems.
The ester and hydroxyl functional groups make 2-hydroxypropyl benzoate a versatile intermediate. Its reactivity profile includes:
The hydroxyl group’s hydrogen-bonding capacity improves solubility in polar solvents, distinguishing it from non-hydroxylated esters like propyl benzoate.
The synthesis of 2-hydroxypropyl benzoate primarily employs acid-catalyzed esterification through the Fischer esterification mechanism [1] [2]. This fundamental approach involves the reaction between benzoic acid and 2-hydroxypropanol (propylene glycol) in the presence of strong acid catalysts. The mechanism proceeds through protonation of the carbonyl oxygen of benzoic acid, followed by nucleophilic attack of the alcohol and subsequent water elimination [2].
Concentrated sulfuric acid remains the most commonly employed catalyst for this transformation, typically used at concentrations of 1-5 mol% relative to the carboxylic acid [1] [3]. The reaction generally proceeds at temperatures between 60-120°C with reaction times ranging from 2-8 hours to achieve conversions of 80-95% [3]. Alternative acid catalysts include hydrochloric acid, p-toluenesulfonic acid, and various heteropolyacids, each offering distinct advantages in terms of reactivity and product selectivity [4].
The Fischer esterification mechanism for 2-hydroxypropyl benzoate synthesis involves several key steps. Initially, the benzoic acid carbonyl group undergoes protonation by the acid catalyst, increasing the electrophilicity of the carbon center [2]. The nucleophilic 2-hydroxypropanol then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and water elimination yield the desired ester product [2] [3].
Heteropolyacids have emerged as particularly effective catalysts for this transformation, with phosphotungstic acid and silicotungstic acid demonstrating superior performance compared to conventional mineral acids [4] [5]. These catalysts offer advantages including lower activation energies (29.3 kJ/mol for phosphotungstic acid versus 45-65 kJ/mol for sulfuric acid), higher reaction rates, and improved recyclability [5].
Base-mediated esterification represents an alternative synthetic approach that can be particularly advantageous under specific reaction conditions. This methodology typically employs strong bases such as sodium hydroxide, potassium carbonate, or organic superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [6]. The base-catalyzed mechanism differs fundamentally from acid catalysis, involving deprotonation of the carboxylic acid to form a carboxylate anion, which subsequently undergoes nucleophilic acyl substitution with activated alcohol derivatives [7].
Research has demonstrated that base-mediated pathways can achieve good yields (70-90%) under optimized conditions, particularly when employing activated alcohol derivatives or when conducted under anhydrous conditions [6]. The reaction typically requires elevated temperatures (80-150°C) and extended reaction times (4-12 hours) compared to acid-catalyzed variants [6].
One significant advantage of base-mediated esterification is the irreversible nature of the process when properly designed. Unlike acid-catalyzed reactions that establish equilibrium, base-mediated pathways can drive reactions to completion by preventing hydrolysis of the ester product [7]. This characteristic makes base catalysis particularly attractive for industrial applications where high conversions are essential.
The choice between acid-catalyzed and base-mediated pathways depends on several factors including substrate compatibility, reaction conditions, and desired product purity. Acid-catalyzed methods generally offer higher reaction rates and milder conditions but require careful equilibrium management. Base-mediated approaches provide more complete conversions but often necessitate harsher conditions and specialized substrate preparation[Table 1].
Solvent selection plays a crucial role in optimizing esterification reactions for 2-hydroxypropyl benzoate synthesis. The choice of reaction medium significantly influences reaction kinetics, equilibrium position, and product isolation efficiency [8] [9]. Non-polar aromatic solvents such as toluene and xylene have demonstrated superior performance in promoting esterification reactions by facilitating water removal and enhancing substrate solubility [8].
Toluene, with its boiling point of 111°C, serves as an excellent medium for azeotropic water removal during esterification [10] [8]. The use of toluene enables effective equilibrium shifting by continuous elimination of reaction byproducts, thereby driving the reaction toward completion. Studies have shown that toluene-based systems can achieve enhanced reaction rates compared to solvent-free conditions [8].
Xylene, with its higher boiling point range (138-144°C), offers advantages for higher-temperature esterification processes [10]. The increased thermal stability allows for more aggressive reaction conditions while maintaining efficient water removal through azeotropic distillation. Research has demonstrated that xylene systems can support reaction temperatures up to 200°C, enabling rapid kinetics and high conversions [10].
The growing emphasis on sustainable chemistry has driven the development of greener solvent alternatives for esterification processes. Acetonitrile has emerged as a promising replacement for traditional chlorinated solvents in Steglich esterification protocols [11] [12]. This polar aprotic solvent offers reduced toxicity, lower environmental impact, and comparable reaction efficiency to conventional systems [11].
Acetonitrile-based esterification protocols have demonstrated yields comparable to traditional solvent systems while eliminating the need for chromatographic purification [11] [12]. The methodology employs simple extraction and washing procedures that provide pure ester products in high yields without generating chlorinated waste streams [11].
Water has also been investigated as a reaction medium for specific esterification applications, particularly in enzymatic and specialized catalytic systems [9] [13]. While generally challenging due to hydrolysis competing with esterification, certain catalytic systems can effectively operate in aqueous environments with appropriate optimization [13].
The impact of solvent polarity on esterification kinetics has been systematically studied across various solvent systems [14]. Non-polar solvents generally promote esterification by reducing the stability of ionic intermediates and facilitating substrate-catalyst interactions. Polar solvents, while sometimes beneficial for substrate solubility, can compete for catalyst active sites and reduce overall reaction efficiency [14].
Computational studies have revealed that solvent polarity significantly influences the energy barriers for esterification reactions [14]. Water participation in the reaction mechanism increases activation energies from approximately 100 kJ/mol to 149 kJ/mol, demonstrating the detrimental effect of protic solvents on reaction kinetics [14]. This finding underscores the importance of anhydrous conditions for optimal esterification performance[Table 2].
Heteropolyacids represent a significant advancement in esterification catalysis, offering superior activity, selectivity, and recyclability compared to conventional acid catalysts [4] [5] [15]. Phosphotungstic acid and silicotungstic acid have demonstrated exceptional performance in 2-hydroxypropyl benzoate synthesis, achieving yields exceeding 85% under optimized conditions [4].
The catalytic mechanism of heteropolyacids involves the Keggin structure, which provides multiple acidic sites for substrate activation [5]. These catalysts exhibit lower activation energies (29.3 kJ/mol for silicotungstic acid) compared to conventional acids, resulting in enhanced reaction rates and improved energy efficiency [5]. The heteropolyacid catalysts can be recovered and reused for three consecutive cycles without significant loss in activity [15].
Kinetic studies have revealed that heteropolyacid-catalyzed esterification follows first-order kinetics with respect to both benzoic acid and 2-hydroxypropanol [5]. The rate equations can be expressed as pseudo-homogeneous models due to the complete dissolution of the catalyst in the reaction medium under operating conditions [5].
Enzymatic esterification offers unique advantages including high selectivity, mild reaction conditions, and environmental compatibility [16] [17] [13]. Lipases, particularly Candida cylindracea lipase, have demonstrated effectiveness in catalyzing ester formation between benzoic acid derivatives and various alcohols [16].
Immobilized lipase systems have shown particular promise for continuous esterification processes [16]. Studies using hydroxypropyl methylcellulose and polyvinyl alcohol polymer blends as immobilization supports achieved activation energies of 16.2 kcal/mol, significantly lower than chemical catalysts [16]. The enzymatic process follows a ternary complex mechanism where propanol can inhibit lipase activity at higher concentrations [16].
The recyclability of enzymatic catalysts represents a major advantage for sustainable synthesis. Immobilized Candida cylindracea lipase retained 40% of its initial activity after four catalytic cycles, demonstrating reasonable catalyst longevity [16]. However, the lower reaction rates and extended reaction times (4-24 hours) compared to chemical catalysts limit the industrial applicability of enzymatic systems[Table 3].
Comprehensive kinetic studies of 2-hydroxypropyl benzoate synthesis have established detailed rate expressions and activation parameters for various catalytic systems [18] [19]. The esterification reaction generally follows second-order kinetics, being first-order in both benzoic acid and 2-hydroxypropanol concentrations [19].
For p-toluenesulfonic acid catalysis, the forward and reverse reaction rate constants have been determined as functions of temperature [19]. The activation energies for the forward and reverse reactions are 58.40 and 57.70 kJ/mol, respectively, with a thermal effect of 622 J/mol at temperatures between 365.2-389.4 K [19]. These parameters enable accurate prediction of reaction performance under various operating conditions.
The equilibrium constant for esterification reactions varies significantly with temperature and catalyst type. Heteropolyacid systems generally exhibit more favorable equilibrium positions due to their ability to selectively activate reactants while minimizing side reactions [5]. The kinetic data can be successfully correlated using Arrhenius-type expressions for industrial process design and optimization [19][Table 3].
Solvent-free esterification represents a paradigm shift toward more sustainable synthetic methodologies by eliminating organic solvents entirely [16] [4] [20]. This approach offers multiple advantages including reduced environmental impact, simplified product isolation, and enhanced process intensification [16]. Research has demonstrated that solvent-free conditions can achieve yields of 75-95% for benzoate ester synthesis under optimized conditions [4].
Heteropolyacid catalysts have shown exceptional performance in solvent-free esterification systems [4] [15]. Phosphotungstic acid catalysis under solvent-free conditions achieved excellent isolated yields (>85%) within 4 hours at 120°C using only 0.4 mol% catalyst loading [4]. The catalyst could be conveniently recovered and reused for three consecutive cycles without significant mass loss or activity decline [4].
The absence of solvent necessitates careful optimization of reaction parameters including temperature, catalyst loading, and reactant stoichiometry. Higher temperatures (120-200°C) are typically required to maintain adequate reaction rates in the absence of solvent medium [4]. However, the elimination of solvent recovery and waste treatment operations often compensates for increased energy requirements [15].
Immobilized enzyme systems have also demonstrated effectiveness under solvent-free conditions [16] [21]. Lipase-catalyzed esterification in solvent-free systems benefits from concentrated reactant conditions and simplified product isolation. Studies using immobilized Candida cylindracea lipase achieved good conversions while maintaining enzyme stability over multiple reaction cycles [16].
Microwave-assisted esterification represents a revolutionary approach to enhancing reaction kinetics and reducing reaction times [22] [23] [24] [20]. This methodology exploits dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture, resulting in significantly accelerated reaction rates [22].
Microwave irradiation has demonstrated remarkable efficiency in esterification reactions, reducing reaction times from hours to minutes while maintaining excellent yields [22] [23]. Studies of ethyl benzoate synthesis using microwave heating achieved 97% yield at 170°C with only 5 minutes reaction time [24]. The dramatic time reduction compared to conventional heating (2-8 hours) represents a major process intensification achievement [24].
The mechanism of microwave enhancement involves direct heating of polar molecules and ionic species through dielectric coupling [23] [20]. This selective heating mode creates localized hot spots that accelerate bond formation and breaking processes. Pulsed microwave irradiation has shown superior performance compared to continuous irradiation, improving esterification conversion from 39.9% to 66.1% after 15 minutes [20].
N-fluorobenzenesulfonimide has emerged as an effective catalyst for microwave-assisted esterification, providing metal-free, recyclable catalysis with excellent functional group tolerance [23]. The optimized protocol employs substoichiometric catalyst amounts (7 mol%) at 70°C under microwave irradiation, achieving high yields across diverse substrate combinations [23].
The combination of solvent-free conditions with microwave heating represents the ultimate in process intensification for esterification reactions[Table 4]. This dual approach maximizes energy efficiency while minimizing environmental impact through elimination of both solvents and extended heating periods [22] [20].
Microwave-assisted solvent-free protocols have achieved exceptional space-time yields by dramatically reducing both reaction volumes and processing times [22]. The enhanced mass and heat transfer under microwave conditions compensates for the absence of solvent medium, maintaining high reaction rates while simplifying downstream processing [22].
Flow chemistry applications of microwave-assisted esterification enable continuous processing with precise temperature and residence time control [25]. Microwave flow reactors provide uniform heating profiles and eliminate thermal gradients that can compromise product quality in batch systems [25].
Industrial production of 2-hydroxypropyl benzoate requires careful consideration of reactor design to ensure efficient heat and mass transfer while maintaining product quality [26] [27]. Batch reactors remain common for smaller-scale production due to their operational simplicity and flexibility, but continuous systems offer significant advantages for large-scale manufacturing [27].
Continuous stirred tank reactors (CSTR) provide excellent mixing and temperature control, making them suitable for pilot-scale and medium-scale production [28]. These systems enable steady-state operation with consistent product quality and simplified process control [28]. The residence time in CSTR systems typically ranges from 1-3 hours depending on reaction kinetics and desired conversion levels[Table 5].
Reactive distillation represents an advanced process intensification approach that combines reaction and separation in a single unit operation [27]. This technology is particularly advantageous for esterification reactions because it provides continuous water removal, driving the equilibrium toward product formation while simultaneously purifying the ester product [27]. Studies have demonstrated that reactive distillation can achieve conversions up to 100% for benzoate ester synthesis [27].
Plug flow reactors offer advantages for large-scale continuous production by providing excellent temperature control and predictable residence time distribution [6]. Flow chemistry approaches enable precise control of reaction parameters and facilitate scale-up through numbering-up strategies rather than traditional scaling-up approaches [6].
Industrial esterification processes require careful heat integration to minimize energy consumption and maximize thermal efficiency [26] [27]. The exothermic nature of esterification reactions (thermal effect ≈ 622 J/mol for benzoic acid esterification) provides opportunities for heat recovery and process integration [19].
Multi-stage heating systems enable gradual temperature ramping to optimize reaction kinetics while minimizing side reactions [10]. Studies have demonstrated that step-wise temperature increases from 180-200°C to 200-220°C and finally to 240-250°C can maximize ester yields while facilitating unreacted acid recovery [10].
Heat exchanger networks can be designed to recover heat from product streams for preheating reactants, significantly reducing overall energy requirements [26]. The integration of distillation heat duties with reaction heating requirements provides additional opportunities for energy optimization in industrial systems [26].
Industrial viability of catalytic esterification processes depends critically on effective catalyst recovery and recycling systems [10] [5] [15]. Heteropolyacid catalysts offer particular advantages due to their stability and ease of separation from organic products [5] [15].
Vacuum distillation techniques enable efficient separation of unreacted benzoic acid along with aromatic solvents, facilitating catalyst recovery [10]. The recovered acid-solvent mixture can be recycled directly to the esterification reactor after dissolution heating, achieving greater than 85% acid recovery efficiency [10].
Filtration-based catalyst recovery systems are applicable for heterogeneous catalysts including immobilized enzymes and supported heteropolyacids [16] [15]. These systems enable catalyst reuse over multiple reaction cycles while maintaining catalytic activity and selectivity [15].
Industrial production requires rigorous quality control to ensure consistent product specifications and regulatory compliance [29] [30]. Product purity targets typically range from 95-98% for industrial-grade 2-hydroxypropyl benzoate, with specific limits on residual acid, water content, and catalyst residues[Table 5].
Analytical methods including gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy provide comprehensive characterization of product quality [30]. Real-time monitoring systems enable process control and optimization based on continuous composition analysis [30].
Purification strategies including neutralization, water washing, and distillation ensure removal of catalysts and impurities from the final product [30]. Multiple washing stages with oil separation enable recovery of product from aqueous waste streams, improving overall yield and reducing waste generation [30].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-hydroxypropyl benzoate through detailed analysis of both proton and carbon environments. The molecular structure contains distinct functional groups that exhibit characteristic resonance patterns enabling unambiguous identification and structural elucidation [1] [2] [3].
The aromatic proton region displays the characteristic benzoate ester pattern between 7.40-8.10 parts per million. The ortho protons adjacent to the carbonyl group resonate as a doublet at 8.00-8.10 parts per million due to the deshielding effect of the electron-withdrawing ester carbonyl group [4] [5] [6]. The meta and para aromatic protons appear as overlapping multiplets in the 7.40-7.60 parts per million region, integrating for three protons total. This splitting pattern reflects the complex coupling interactions within the substituted benzene ring system [1] [2].
The ester linkage methylene protons present as a complex multiplet between 4.20-4.50 parts per million, characteristic of the oxygen-carbon-hydrogen environment adjacent to the electron-withdrawing ester carbonyl [7] [8]. The hydroxypropyl methine proton appears as a multiplet at 4.00-4.30 parts per million, with coupling to both the adjacent methylene and methyl groups. The terminal methyl group of the hydroxypropyl chain resonates as a doublet at 1.20-1.30 parts per million due to coupling with the neighboring methine proton [9] [10].
The hydroxyl proton exhibits variable chemical shift behavior between 2.50-5.00 parts per million depending on concentration, temperature, and hydrogen bonding interactions. This broad singlet often shows exchange characteristics and may be suppressed in deuterated solvents [7] [8]. Analysis of coupling patterns and integration ratios confirms the molecular formula and structural connectivity.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment. The carbonyl carbon appears significantly downfield at approximately 165-170 parts per million, characteristic of aromatic ester carbonyls [11] [5]. The aromatic carbon signals appear between 125-135 parts per million, with the quaternary carbonyl-bearing carbon appearing further downfield due to electron withdrawal effects [5] [12].
Table 1: Proton Nuclear Magnetic Resonance Spectral Data for 2-Hydroxypropyl Benzoate
Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) |
---|---|---|---|---|
Aromatic ortho | 8.00-8.10 | Doublet | 2H | J = 7-8 |
Aromatic meta/para | 7.40-7.60 | Multiplet | 3H | J = 7-8 |
OCH₂ (ester) | 4.20-4.50 | Multiplet | 2H | J = 5-7 |
CHOH | 4.00-4.30 | Multiplet | 1H | J = 6-7 |
CH₃ | 1.20-1.30 | Doublet | 3H | J = 6-7 |
OH | 2.50-5.00 | Broad singlet | 1H | Variable |
Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The most prominent feature is the intense carbonyl stretching vibration appearing between 1715-1725 wavenumbers, typical of aromatic ester carbonyls [13] [14] [15]. This frequency is lower than saturated esters due to conjugation with the benzene ring, which delocalizes electron density and weakens the carbon-oxygen double bond [16] [17] [18].
The hydroxyl group exhibits a broad, medium-intensity absorption between 3200-3600 wavenumbers due to oxygen-hydrogen stretching vibrations [19] [20]. The broad profile indicates hydrogen bonding interactions, either intermolecular or intramolecular with the ester carbonyl oxygen. The position and breadth of this band provide information about the hydrogen bonding environment and can shift significantly with concentration and temperature [21] [22].
Aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches of the propyl chain occur at 2850-3000 wavenumbers [19] [21]. The ester carbon-oxygen stretching modes appear as strong absorptions in the 1250-1310 wavenumber region, representing the carbon-oxygen-carbon linkage [13] [15] [18]. Additional carbon-oxygen stretching from the secondary alcohol appears between 1000-1200 wavenumbers [21] [20].
Aromatic carbon-carbon stretching vibrations produce characteristic bands between 1580-1620 wavenumbers, confirming the presence of the benzene ring system [23] [24]. Out-of-plane aromatic carbon-hydrogen bending vibrations appear between 650-900 wavenumbers, providing information about the substitution pattern on the benzene ring [21] [25].
Raman spectroscopy provides complementary vibrational information through different selection rules. The carbonyl stretching mode appears as a strong, polarized band at 1720-1725 wavenumbers, often with greater relative intensity in Raman compared to infrared spectroscopy [26] [27]. Aromatic carbon-carbon stretching modes at 1596-1607 wavenumbers show medium-strong intensity and depolarized character, characteristic of benzene ring vibrations [28] [24].
The ring breathing mode around 1000-1020 wavenumbers appears as a polarized band of medium intensity, providing a fingerprint for the monosubstituted benzene ring [28] [29]. Carbon-oxygen stretching modes in the 1100-1300 wavenumber region show variable intensity depending on the specific vibrational coupling [23] [26].
Table 2: Vibrational Spectroscopic Assignments for 2-Hydroxypropyl Benzoate
Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity | Assignment |
---|---|---|---|---|
O-H stretch | 3200-3600 | Weak | Medium-strong | Hydrogen bonded hydroxyl |
C-H stretch (aromatic) | 3000-3100 | 3050-3080 | Medium | sp² hybridized carbons |
C-H stretch (aliphatic) | 2850-3000 | 2850-3000 | Strong | sp³ hybridized carbons |
C=O stretch | 1715-1725 | 1720-1725 | Very strong | Aromatic ester carbonyl |
C=C stretch | 1580-1620 | 1596-1607 | Medium | Benzene ring vibrations |
C-O stretch (ester) | 1250-1310 | 1200-1300 | Strong | C-O-C ester linkage |
Ring breathing | ~1000 | 1000-1020 | Medium | Monosubstituted benzene |
X-ray crystallographic analysis provides precise three-dimensional structural information including bond lengths, bond angles, and molecular conformations. Typical crystallographic studies of 2-hydroxypropyl benzoate derivatives reveal monoclinic crystal systems with space group P21/c, which is common for organic ester compounds [30] [31] [32].
The ester carbonyl carbon-oxygen bond length typically measures 1.20-1.22 Ångstroms, consistent with partial double bond character due to resonance delocalization [31] [32]. The ester carbon-oxygen single bond measures 1.32-1.35 Ångstroms, while the secondary alcohol carbon-oxygen bond extends to 1.42-1.45 Ångstroms, reflecting the single bond nature [30] [33].
The ester group adopts a planar configuration with the carbonyl group coplanar with the benzene ring, facilitating conjugation. The oxygen-carbon-oxygen bond angle in the ester group measures approximately 122-125 degrees, typical for sp² hybridized carbon centers [31] [34]. The hydroxypropyl chain exhibits conformational flexibility, with torsion angles varying depending on intermolecular interactions and crystal packing forces [33] [34].
Intermolecular hydrogen bonding patterns frequently involve the hydroxyl group as a donor and the ester carbonyl oxygen as an acceptor, forming chains or dimeric structures [30] [31]. These hydrogen bonding interactions significantly influence the crystal packing and can affect the physical properties of the solid material [35] [36].
The molecular volume typically ranges from 180-220 cubic Ångstroms for the C₁₀H₁₂O₃ formula, with crystal densities between 1.20-1.35 grams per cubic centimeter [32] [33]. Temperature factors and displacement ellipsoids provide information about molecular motion and disorder in the crystal lattice [30] [31].
Table 3: Representative Crystallographic Parameters for 2-Hydroxypropyl Benzoate
Parameter | Value | Standard Uncertainty |
---|---|---|
C=O bond length | 1.21 Å | ±0.02 Å |
C-O (ester) bond length | 1.34 Å | ±0.02 Å |
C-OH bond length | 1.43 Å | ±0.03 Å |
O-C=O bond angle | 123.5° | ±0.5° |
Crystal density | 1.28 g/cm³ | ±0.05 g/cm³ |
Unit cell volume | 1,856 ų | ±15 ų |
Density functional theory calculations provide theoretical insights into electronic structure, geometry optimization, and vibrational properties. The B3LYP functional with 6-311++G(d,p) basis set represents a standard approach for organic molecules, providing reliable geometries and vibrational frequencies [37] [38] [39]. More advanced functionals such as ωB97X-D and M06-2X include dispersion corrections important for intermolecular interactions [40] [38].
Geometry optimizations reveal the preferred conformations of the hydroxypropyl chain relative to the benzoate moiety. The ester group maintains planarity with the aromatic ring, consistent with experimental crystallographic data [38] [41]. The hydroxypropyl chain adopts gauche conformations that minimize steric interactions while allowing for intramolecular hydrogen bonding opportunities [42] [41].
Vibrational frequency calculations at the density functional theory level accurately reproduce experimental infrared and Raman spectra when appropriate scaling factors are applied [39] [43]. The computed carbonyl stretching frequency typically appears 20-50 wavenumbers higher than experimental values before scaling, consistent with the harmonic approximation used in theoretical calculations [38] [39].
Molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the benzene ring with contribution from the ester oxygen lone pairs, while the lowest unoccupied molecular orbital centers on the aromatic ring with antibonding character [40] [38]. Natural bond orbital analysis provides insights into charge distribution and intermolecular interaction sites [44] [24].
Molecular dynamics simulations enable investigation of conformational flexibility and intermolecular interactions in solution or solid phases [45] [46] [47]. Classical force fields such as OPLS-AA, CHARMM36, or AMBER provide reliable descriptions of bond stretching, angle bending, and torsional motions [45] [48]. Simulation times of 10-100 nanoseconds allow adequate sampling of conformational states and intermolecular interactions [45] [46].
Radial distribution functions from molecular dynamics simulations reveal preferred intermolecular distances and coordination patterns [46] [47]. Hydrogen bonding analysis quantifies the frequency and geometry of hydroxyl-carbonyl interactions, providing insights into solution structure and dynamics [46] [48].
Solvation models such as the polarizable continuum model enable investigation of solvent effects on molecular geometry and vibrational frequencies [37] [38]. Different solvents produce varying degrees of stabilization for different conformers, affecting the equilibrium populations observable experimentally [38] [49].
Table 4: Computational Methods and Applications for 2-Hydroxypropyl Benzoate
Method | Level of Theory | Applications | Typical Results |
---|---|---|---|
DFT Geometry Optimization | B3LYP/6-311++G(d,p) | Ground state structure | Bond lengths ±0.01 Å |
Frequency Calculations | B3LYP/6-311++G(d,p) | IR/Raman spectra | Frequencies ±30 cm⁻¹ |
Molecular Dynamics | OPLS-AA | Conformational sampling | RDF, diffusion coefficients |
Solvation Models | PCM/B3LYP | Solvent effects | ΔG_solv ±2 kcal/mol |
Natural Bond Orbitals | B3LYP/6-311++G(d,p) | Charge analysis | Atomic charges ±0.05 e |